1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by the presence of a fluorenyl group and a trifluoromethyl-substituted phenyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorenylmethyl intermediate: This step involves the reaction of fluorene with a suitable alkylating agent to introduce the fluorenylmethyl group.
Introduction of the trifluoromethylphenyl group: This step involves the reaction of the fluorenylmethyl intermediate with a trifluoromethyl-substituted phenyl compound under appropriate conditions.
Cyclization to form the piperazine ring: The final step involves the cyclization of the intermediate compounds to form the piperazine ring, resulting in the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethylphenyl group, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure makes it valuable in the development of new organic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(9H-fluoren-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]piperazine: This compound has the trifluoromethyl group in a different position, which can affect its reactivity and interactions.
The presence of the trifluoromethyl group in this compound contributes to its unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2/c26-25(27,28)21-5-3-6-22(16-21)30-12-10-29(11-13-30)17-18-8-9-24-20(14-18)15-19-4-1-2-7-23(19)24/h1-9,14,16H,10-13,15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUVZZHXNLRXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=CC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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